N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide
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Overview
Description
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a morpholine ring, a propoxybenzamide moiety, and a 4-methylphenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The reaction between 4-methylbenzyl chloride and morpholine in the presence of a base such as potassium carbonate to form 2-(4-methylphenyl)-2-(morpholin-4-yl)ethanamine.
Coupling Reaction: The intermediate is then reacted with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylphenyl)-2-morpholin-4-ylethanamine
- 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
- N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
Uniqueness
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and propoxybenzamide moiety contribute to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C23H30N2O3 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-3-propoxybenzamide |
InChI |
InChI=1S/C23H30N2O3/c1-3-13-28-21-6-4-5-20(16-21)23(26)24-17-22(25-11-14-27-15-12-25)19-9-7-18(2)8-10-19/h4-10,16,22H,3,11-15,17H2,1-2H3,(H,24,26) |
InChI Key |
ZUYMVMKHPALDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C)N3CCOCC3 |
Origin of Product |
United States |
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